N-cyclopropyl-2-(methylamino)acetamide
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Overview
Description
“N-cyclopropyl-2-(methylamino)acetamide” is a unique chemical compound with the linear formula C7H14O1N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(NCC1CC1)CNC
. The InChI string is 1S/C7H14N2O/c1-8-5-7(10)9-4-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10)
.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 128.17 g/mol . The CAS Number is 1016764-96-7 .
Scientific Research Applications
Conformational Behavior and Synthesis
The compound N-cyclopropylacetamide, which shares structural similarity with N-cyclopropyl-2-(methylamino)acetamide, demonstrates unexpected conformational behavior. Unlike other aliphatic secondary acetamides, N-cyclopropylacetamide displays a significant E-rotamer population due to steric contacts between substituents on the amide bond. It also adopts an ortho conformation around the N-cPr bond, which is generally uncommon for secondary acetamides. This unique conformational behavior is also observed in other secondary N-cyclopropyl amides (Gonzalez‐de‐Castro et al., 2015).
Applications in Pharmacology
The cyclopropane ring, a component of this compound, is effectively used in pharmacology to restrict the conformation of biologically active compounds, thereby enhancing activity and exploring bioactive conformations. This approach is exemplified in the design of conformationally restricted analogues of histamine, where the cyclopropane ring contributes to the investigation of bioactive conformations and has implications in understanding the binding and activity of compounds at histamine receptors (Kazuta et al., 2002).
Structural Analysis and Crystal Engineering
N-cyclopropyl-containing peptide-derived compounds are gaining importance in the pharmaceutical industry. Studies focusing on crystal engineering of novel derivatives of such compounds emphasize the role of cyclopropyl groups in influencing the properties and potential pharmaceutical applications of these compounds. The analysis of crystal structures helps in understanding the interactions and conformational behaviors of these molecules, which is crucial for their application in drug design and development (Bojarska et al., 2022).
Safety and Hazards
The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
N-cyclopropyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-4-6(9)8-5-2-3-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJBSRHLWCRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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